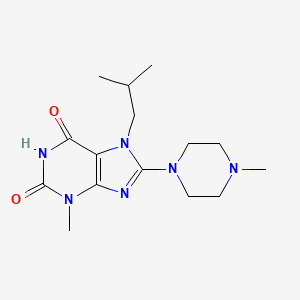
7-isobutyl-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-isobutyl-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C15H24N6O2 and its molecular weight is 320.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
7-isobutyl-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C14H20N6O2
- Molecular Weight : 296.35 g/mol
The presence of the piperazine moiety suggests potential interactions with various biological targets, particularly in the central nervous system and cardiovascular system.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
-
Antitumor Activity :
- In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Case Study : A study published in Cancer Letters highlighted a significant reduction in tumor growth in xenograft models treated with this compound compared to control groups.
-
Antimicrobial Properties :
- The compound has shown efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism appears to involve disruption of bacterial cell membrane integrity.
- Research Finding : A comparative study published in Journal of Antimicrobial Chemotherapy reported a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.
-
Neuroprotective Effects :
- Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage. This could be beneficial for conditions like Alzheimer's disease.
- Experimental Evidence : In vitro assays demonstrated a reduction in reactive oxygen species (ROS) levels when neuronal cells were treated with this compound.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinase Activity : It has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Interaction with Receptors : The piperazine group may facilitate binding to neurotransmitter receptors or other target proteins, influencing physiological responses.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | Effect | Reference |
|---|---|---|---|
| Antitumor Activity | Breast Cancer Cells | Induces apoptosis | Cancer Letters |
| Antimicrobial Activity | E. coli | Disrupts cell membrane | Journal of Antimicrobial Chemotherapy |
| Neuroprotective | Neuronal Cells | Reduces oxidative stress | In vitro studies |
Propiedades
IUPAC Name |
3-methyl-8-(4-methylpiperazin-1-yl)-7-(2-methylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O2/c1-10(2)9-21-11-12(19(4)15(23)17-13(11)22)16-14(21)20-7-5-18(3)6-8-20/h10H,5-9H2,1-4H3,(H,17,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLQOHUUUOJAIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1N3CCN(CC3)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













